molecular formula C10H7FN2O B6266415 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1702206-37-8

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6266415
CAS RN: 1702206-37-8
M. Wt: 190.2
InChI Key:
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Description

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1702206-37-8 . It has a molecular weight of 190.18 and its IUPAC name is 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrazole compounds, including 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C10H7FN2O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H .


Chemical Reactions Analysis

Pyrazole compounds, including 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde, can undergo various chemical reactions. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .


Physical And Chemical Properties Analysis

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is a powder in physical form . It has a molecular weight of 190.18 . The compound should be stored at a temperature of 4 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is not mentioned in the search results, pyrazole compounds are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

The safety information for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 5-fluoro-1-phenyl-1H-pyrazole with chloral hydrate followed by oxidation with potassium permanganate.", "Starting Materials": [ "5-fluoro-1-phenyl-1H-pyrazole", "Chloral hydrate", "Potassium permanganate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1-phenyl-1H-pyrazole (1.0 g) and chloral hydrate (1.2 g) in 10 mL of sulfuric acid.", "Step 2: Heat the mixture at 80°C for 2 hours.", "Step 3: Cool the mixture to room temperature and pour it into a beaker containing ice and water.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in 10 mL of water and add potassium permanganate (0.5 g) slowly with stirring.", "Step 7: Heat the mixture at 80°C for 1 hour.", "Step 8: Cool the mixture to room temperature and filter the product.", "Step 9: Wash the product with water and dry it under vacuum to obtain 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde as a yellow solid (yield: 70-80%)." ] }

CAS RN

1702206-37-8

Molecular Formula

C10H7FN2O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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